molecular formula C9H18ClN5O4 B10827988 UAA crosslinker 1 hydrochloride

UAA crosslinker 1 hydrochloride

Cat. No.: B10827988
M. Wt: 295.72 g/mol
InChI Key: USQKPJVGUFZIJQ-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

UAA crosslinker 1 hydrochloride is synthesized through a series of chemical reactions involving the incorporation of an azide group. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is produced under controlled conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

UAA crosslinker 1 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are cycloaddition products, which are used in various applications, including bioconjugation and molecular labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to incorporate non-canonical amino acids into proteins and its versatility in click chemistry reactions. Its azide group allows for efficient and specific bioconjugation, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQKPJVGUFZIJQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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